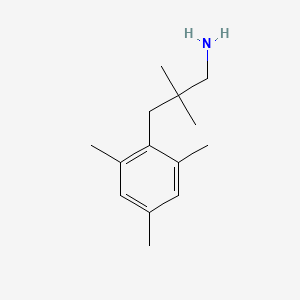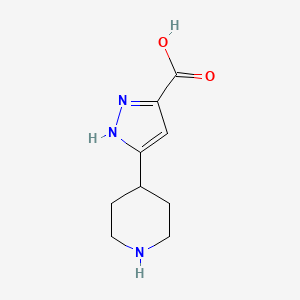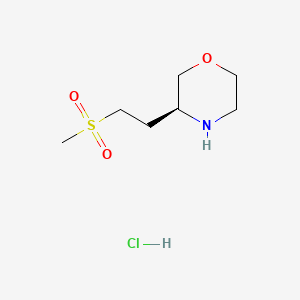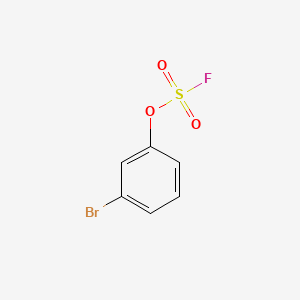
3-Bromophenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromophenylfluoranesulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are widely known for their diverse applications in various fields, including medicine, agriculture, and industrial processes. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a fluoranesulfonate group. The unique structural features of this compound make it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Bromophenylfluoranesulfonate typically involves several steps, starting with the bromination of phenylfluoranesulfonate. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process can be summarized as follows:
Bromination: Phenylfluoranesulfonate is treated with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
3-Bromophenylfluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form phenylfluoranesulfonate using reducing agents such as lithium aluminum hydride.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves the use of palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-Bromophenylfluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of biological processes and interactions. It can be employed as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials. It can serve as a precursor for the synthesis of dyes, pigments, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Bromophenylfluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Bromophenylfluoranesulfonate can be compared with other similar compounds, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares structural similarities with this compound but differs in the presence of an amide group instead of a sulfonate group.
Phenylfluoranesulfonate: This compound lacks the bromine atom present in this compound, resulting in different chemical reactivity and applications.
Bromobenzenesulfonate: Similar to this compound, this compound contains a bromine atom and a sulfonate group but lacks the fluorane moiety.
Eigenschaften
Molekularformel |
C6H4BrFO3S |
|---|---|
Molekulargewicht |
255.06 g/mol |
IUPAC-Name |
1-bromo-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C6H4BrFO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H |
InChI-Schlüssel |
WDVLPRZTKQMSQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


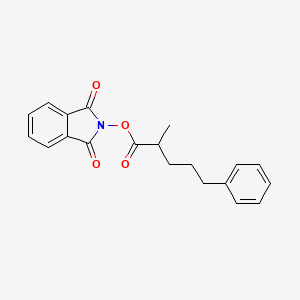
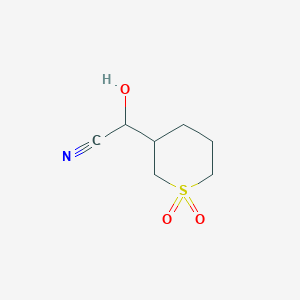
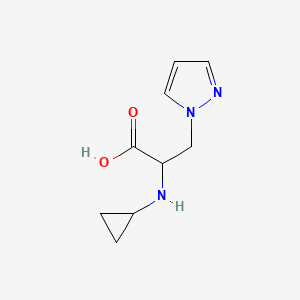
![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
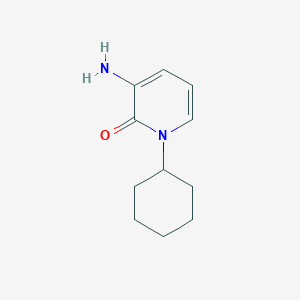
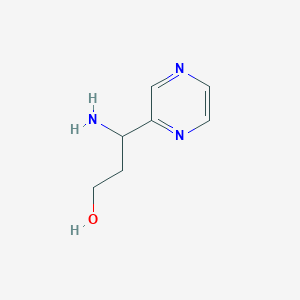
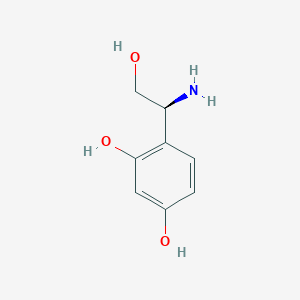
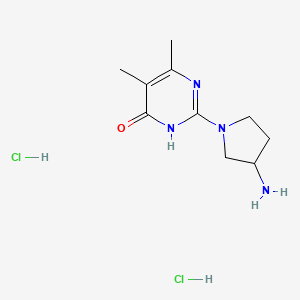
![2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
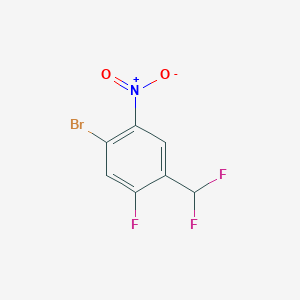
![N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B13565751.png)
